N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide

leukemia cytotoxicity structure-activity relationship

Sourcing validated apoptosis inducers for CML research is often hindered by inactive analogs. N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide (Compound 21b) directly addresses this, being one of only three compounds among 26 tested to induce ~24% apoptosis in K562 cells. • Confirmed Activity: IC50 of 6.32 μM against K562 human chronic myeloid leukemia cells. • Defined Selectivity: The precise 4-methylbenzamide substitution is critical for activity; close analogs show 2-fold to >8-fold weaker potency. • Reliable Sourcing: Procure this specific chemotype verified by CAS 920472-02-2 and its unique SMILES string, ensuring experimental reproducibility.

Molecular Formula C27H21NO4
Molecular Weight 423.5 g/mol
Cat. No. B12198691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide
Molecular FormulaC27H21NO4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)C
InChIInChI=1S/C27H21NO4/c1-3-17-10-13-23-20(14-17)21(15-24(29)31-23)26-25(19-6-4-5-7-22(19)32-26)28-27(30)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,28,30)
InChIKeyXRHCBKPNPVMGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide Overview


N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide (CAS 920472-02-2) is a synthetic heterocyclic compound integrating coumarin (2H-chromen-2-one), benzofuran, and 4-methylbenzamide pharmacophores within a single molecular architecture [1]. Designated as compound 21b in the primary characterization study by Zwergel et al., this compound belongs to a series of 26 novel benzofuran-chromone and -coumarin hybrids designed by combining the benzofuranone motif of classical aurones with chromone or coumarin scaffolds [1]. The compound has a molecular formula of C27H21NO4 and a molecular weight of 423.5 g/mol . Its core structural features include a 6-ethyl substituent on the coumarin ring, a benzofuran core linked via an alkene bridge, and a 4-methylbenzamide moiety at the 3-position of the benzofuran, distinguishing it from closely related analogs with 2-methylbenzamide, 2-fluorobenzamide, or non-amide substituents.

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide: Structural Specificity


Within the benzofuran-coumarin/chromone hybrid chemical space, in-class compounds cannot be interchanged without measurable loss of biological activity. Direct evidence from Zwergel et al. demonstrates that the specific combination of a 6-ethyl-coumarin scaffold, a benzofuran core with an alkene linker, and a 4-methylbenzamide substituent (compound 21b) yields an IC50 of 6.32 μM against K562 human chronic myeloid leukemia cells [1]. In contrast, structural analogs within the same study—differing only in the amide moiety, linker type, or scaffold composition—exhibit 2-fold to >8-fold weaker potency: compound 17b (benzofuranone-chromone with amide linker, IC50 = 12.5 μM), compound 14a (benzofuranone-coumarin with amide linker, IC50 = 15.6 μM), and compound 12a (benzofuranone-coumarin without amide, IC50 > 50 μM) [1]. Furthermore, only compound 21b and two other specific congeners (29b, 29c) were capable of inducing approximately 24% apoptosis in K562 cells, indicating that apoptotic induction capability is restricted to a narrow subset of structural variants [1]. These data establish that the precise substitution pattern of the target compound is a determinant of cytotoxic and pro-apoptotic activity, rendering generic substitution unsupported by available quantitative evidence.

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide vs. Structural Analogs


K562 Cytotoxicity: 4-Methylbenzamide vs. Amide-Linked Analog

In the head-to-head cytotoxicity evaluation of the Zwergel et al. benzofuran hybrid series against K562 human chronic myeloid leukemia cells, the target compound (21b), featuring a 6-ethyl-coumarin scaffold with a 4-methylbenzamide substituent, exhibited an IC50 of 6.32 μM [1]. This represents a 2.0-fold improvement in potency over compound 17b (IC50 = 12.5 μM), which is the most structurally analogous comparator—differing only in the replacement of the coumarin scaffold with a chromone while retaining the amide linkage and benzofuran core [1]. Both compounds share the same benzofuran-amide pharmacophore, making this the most informative direct comparison for establishing the contribution of the 6-ethyl-coumarin moiety to cytotoxic activity.

leukemia cytotoxicity structure-activity relationship

Scaffold Effect: Benzofuran vs. Benzofuranone Core

When comparing two compounds that both employ a coumarin scaffold with an amide linker, the target compound 21b (which uses a benzofuran core with an alkene bridge to the coumarin) demonstrates an IC50 of 6.32 μM, while compound 14a (which uses a benzofuranone core directly linked via an amide to the coumarin) shows an IC50 of 15.6 μM [1]. This 2.5-fold difference quantifies the contribution of the benzofuran (vs. benzofuranone) core architecture to cytotoxic potency within the same coumarin-amide chemotype.

scaffold hopping cytotoxicity cancer

Amide Moiety Requirement for Cytotoxicity

The amide functionality is critical for cytotoxic activity. Compound 21b (4-methylbenzamide, IC50 = 6.32 μM) demonstrates >8-fold higher potency compared to compound 12a (a benzofuranone-coumarin hybrid lacking an amide substituent, IC50 > 50 μM) [1]. This comparison, while across slightly different scaffold subtypes, provides quantitative evidence that the 4-methylbenzamide moiety is a key pharmacophoric element, with its removal resulting in near-complete loss of measurable cytotoxicity in the K562 assay system.

amide pharmacophore cytotoxicity SAR

Apoptosis Induction: Restricted to 3 Congeners Among 26

In the Zwergel et al. study, among the entire 26-compound series, only three compounds—21b, 29b, and 29c—were capable of inducing approximately 24% apoptosis in K562 human leukemia cells under the tested conditions [1]. This apoptotic activity was confirmed by flow cytometric analysis (pre-G1 peak detection). The majority of structural analogs in the series, despite sharing the benzofuran-coumarin/chromone scaffold, did not induce measurable apoptosis, indicating that the specific substitution pattern of 21b is among a restricted subset that confers pro-apoptotic capability [1]. Additionally, compound 29c was found to arrest the cell cycle in the G2 phase, suggesting that the broader series engages multiple mechanisms of action that are highly structure-dependent [1].

apoptosis leukemia mechanism of action

Potency Benchmarking Against Lapatinib and Doxorubicin

To contextualize the potency of compound 21b, the Zwergel et al. study included clinical anticancer agents as internal controls. In the K562 assay, lapatinib (a dual EGFR/HER2 tyrosine kinase inhibitor) exhibited an IC50 of 3.2 μM, and doxorubicin (a standard chemotherapeutic) showed an IC50 of 0.5 μM [1]. Compound 21b (IC50 = 6.32 μM) falls within the same order of magnitude as lapatinib, being approximately 2-fold less potent than lapatinib and approximately 12.6-fold less potent than doxorubicin in this cellular context [1]. This positioning establishes 21b as a moderately potent lead-like molecule appropriate for further optimization, rather than a fully optimized drug candidate.

benchmarking cytotoxicity drug discovery

Structural Uniqueness vs. Benzofurochromene and XO Inhibitor Chemotypes

The target compound occupies a distinct structural niche within the broader benzofuran-coumarin intellectual property landscape. The Goel et al. patent (US 8,686,028) discloses substituted benzfurochromenes for bone-related disorders (osteoporosis, fracture healing) operating via osteoblastic estrogen receptor activation and BMP-2 stimulation [1]. The Chen et al. patent (US 11,021,454) discloses aryl benzofuran amidated derivatives as xanthine oxidase inhibitors for gout and hyperuricemia [2]. The target compound 21b differs fundamentally from both chemotypes: it is a coumarin-benzofuran-amide hybrid with demonstrated activity against leukemia cells, whereas the benzfurochromenes lack the amide functionality and target bone pathways, and the xanthine oxidase inhibitor series targets a different enzyme system. This structural and target-specificity differentiation means the target compound cannot be substituted by compounds from these related patent families without losing the documented K562 cytotoxic and pro-apoptotic activity profile — though direct quantitative activity comparisons across these distinct chemotypes are not available in the public domain.

intellectual property chemical space target specificity

Research and Procurement Applications for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide


Lead for SAR Studies in Chronic Myeloid Leukemia

With a documented IC50 of 6.32 μM against K562 human CML cells and the ability to induce ~24% apoptosis—a property shared with only 2 other compounds among 26 tested—compound 21b serves as a validated starting point for medicinal chemistry optimization programs targeting CML [1]. Its moderate potency relative to lapatinib (IC50 = 3.2 μM) and doxorubicin (IC50 = 0.5 μM) positions it as a lead-like molecule with room for structural optimization [1]. The established SAR within the Zwergel et al. series—showing that the 4-methylbenzamide moiety, coumarin scaffold, and benzofuran core each contribute to potency—provides a rational basis for further derivatization around the 6-ethyl, benzamide, and linker positions [1].

Chemical Probe for Apoptotic Pathways in Leukemia

Compound 21b is one of only three compounds in the 26-member benzofuran hybrid series demonstrated to induce apoptosis (~24%) in K562 cells at 50 μM [1]. This restricted structure-apoptosis relationship makes 21b a valuable chemical probe for dissecting the molecular determinants of apoptosis induction in CML models. Researchers investigating caspase activation, mitochondrial membrane potential changes, or Bcl-2 family protein modulation in leukemia can employ 21b as a tool compound, while using structurally similar but apoptosis-inactive analogs from the same series (e.g., 17b or 14a) as negative controls to confirm target-specific effects [1].

Reference Standard for Coumarin-Benzofuran vs. Benzofurochromene

In compound management and high-throughput screening facilities, compound 21b serves as a reference standard for the coumarin-benzofuran-amide chemotype, which is structurally and functionally distinct from the benzfurochromene chemotype (patented for bone disorders via ER/BMP-2 pathway) [2] and the aryl benzofuran amidated chemotype (patented for gout via xanthine oxidase inhibition) [3]. Procurement specifications should verify CAS 920472-02-2 and the characteristic SMILES string (CCc1ccc2oc(=O)cc(-c3oc4ccccc4c3NC(=O)c3ccc(C)cc3)c2c1) to ensure the correct chemotype is acquired, particularly when sourcing from vendors that supply compounds across multiple benzofuran-coumarin patent families [1].

Scaffold for Dual-Action Anticancer Agents

The dual functional profile of compound 21b—combining moderate cytotoxicity (IC50 = 6.32 μM) with apoptosis-inducing capacity (~24%)—makes it an attractive scaffold for designing multi-mechanism anticancer agents [1]. Unlike many classic aurone-derived compounds that exhibit cytotoxicity without apoptosis induction, 21b engages both growth inhibition and programmed cell death pathways. This dual-action profile can be exploited in fragment-based drug design or hybrid molecule construction, where the 6-ethyl-coumarin and 4-methylbenzamide moieties serve as independently optimizable modules [1]. The compound's structural relationship to clinically relevant benzofuran derivatives further supports its use in translational research contexts [1].

Quote Request

Request a Quote for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.